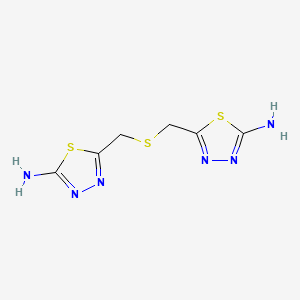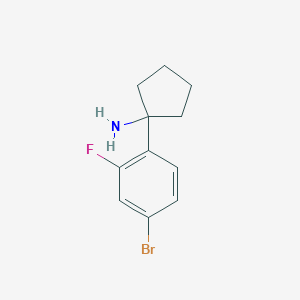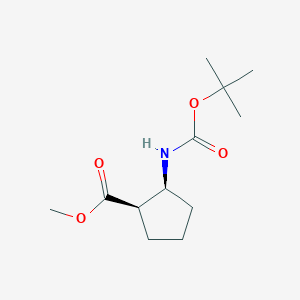
5,5'-(Thiobis(methylene))bis(1,3,4-thiadiazol-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
Its ability to inhibit specific enzymes and pathways makes it a candidate for further investigation in drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as urease, which plays a crucial role in the metabolism of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar properties.
Uniqueness
What sets 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine apart is its dual thiadiazole rings connected by a sulfanyl bridge.
Propiedades
Fórmula molecular |
C6H8N6S3 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
5-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S3/c7-5-11-9-3(14-5)1-13-2-4-10-12-6(8)15-4/h1-2H2,(H2,7,11)(H2,8,12) |
Clave InChI |
AMDXXWJGCHBZRI-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NN=C(S1)N)SCC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)


